The Origin of Lanthionine Ketimine: A Technical Guide
The Origin of Lanthionine Ketimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthionine (B1674491) ketimine (LK) is a naturally occurring, sulfur-containing amino acid metabolite found in the mammalian brain and central nervous system.[1] Initially identified in the early 1980s, LK is now recognized not as a mere metabolic byproduct, but as a bioactive molecule with significant neurotrophic and neuroprotective properties.[2][3] Though historically named a ketimine, it exists in equilibrium primarily as its enamine tautomer, lanthionine ketenamine.[2] Its synthetic, cell-penetrating derivative, lanthionine ketimine ethyl ester (LKE), has shown therapeutic potential in various animal models of neurodegenerative diseases, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and stroke.[2][3] This guide provides an in-depth overview of the origins, biosynthesis, and foundational experimental data related to lanthionine ketimine.
Discovery and Early Identification
The discovery of lanthionine ketimine is rooted in the study of sulfur-containing metabolites. The initial breakthrough came from the laboratory of Doriano Cavallini, which was investigating molecules excreted by patients with cystathioninuria, a condition characterized by the absence of the enzyme cystathionase.[2] This research led to the identification of related sulfur-containing cyclic ketimines.
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1983: Lanthionine ketimine was first recognized as a natural metabolite by Cavallini and his colleagues, who published on its synthesis and chemical properties.[1]
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1985: The same group identified 1,4-thiomorpholine-3,5-dicarboxylic acid (TDMA), the reduced form of lanthionine ketimine, in extracts from bovine brain.[2]
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1987: The presence of these molecules was subsequently confirmed in human urine samples.[2]
These early studies established LK as an endogenous compound within the mammalian system, paving the way for investigations into its biochemical origins and physiological function.
Biosynthesis of Lanthionine Ketimine
Lanthionine ketimine originates from the transsulfuration pathway, a critical metabolic route for the synthesis of the amino acid cysteine.[2] Its formation involves a multi-step enzymatic process that diverts from the canonical pathway.
The key steps are:
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Formation of Lanthionine: The enzyme cystathionine-β-synthase (CβS), which typically condenses homocysteine and serine to form cystathionine, can utilize alternative substrates.[1][2] In an alternate reaction, CβS catalyzes the condensation of two molecules of cysteine (or one molecule of cysteine and one of serine) to form the thioether amino acid, L-lanthionine.[1][4]
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Transamination: L-lanthionine serves as a substrate for the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT-1).[2]
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Cyclization and Dehydration: GTK catalyzes a transamination reaction between L-lanthionine and an α-keto acid (e.g., α-ketoglutarate). This reaction produces an α-ketoacid derivative of lanthionine.[2][5] This intermediate is unstable and rapidly undergoes an intramolecular cyclization and subsequent dehydration to yield the stable cyclic structure of lanthionine ketimine.[2][5]
A hypothetical alternative pathway involving the glutathione-binding protein lanthionine synthase-like protein-1 (LANCL1) has been proposed, but it has not been proven.[1]
Quantitative Data
Quantitative analysis has established the presence of lanthionine ketimine and related metabolites in various biological samples. High-performance liquid chromatography (HPLC) methods were developed for their detection.[2]
| Compound | Source | Concentration |
| Lanthionine Ketimine (LK) | Mammalian Brain | 1-3 nmol/g tissue[6] |
| Lanthionine Ketimine (LK) | Human Brain | 1.1 ± 0.3 nmol/g tissue[2] |
| Cystathionine Ketimine (CK) | Human Urine | 1.6–12 μmol/g creatinine[2] |
| Cystathionine Ketimine (CK) | Human Brain | 2.3 ± 0.8 nmol/g tissue[2] |
Experimental Protocols
Chemical Synthesis of Lanthionine Ketimine
The synthesis of LK and its derivatives is crucial for experimental studies. A common laboratory protocol involves the condensation of a cysteine derivative with 3-bromopyruvic acid.[1][5]
Protocol: Synthesis of Lanthionine Ketimine Ethyl Ester (LKE) Adapted from Hensley et al., 2010a.[5]
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Preparation of Reactants:
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Dissolve 3-bromopyruvic acid (1.56 g, 8.41 mmol) in 10 mL of water with stirring.
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Prepare a separate solution of L-cysteine ethyl ester hydrochloride (1.48 g, 8.01 mmol) in 8 mL of water.
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-
Condensation Reaction:
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Add the L-cysteine ethyl ester hydrochloride solution to the stirring 3-bromopyruvic acid solution over a period of 30 seconds.
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A precipitate will form. Continue stirring for a specified duration (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.
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Isolation and Purification:
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Collect the precipitate by filtration.
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Wash the precipitate thoroughly with water to remove unreacted starting materials and water-soluble byproducts.
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-
Solubilization (if required):
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The dried precipitate can be re-solubilized in an aqueous medium by the slow, dropwise addition of a base, such as sodium hydroxide (B78521) (NaOH), with careful pH monitoring.[1]
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Affinity Chromatography for Target Identification
To identify the biological targets of LK, researchers have employed affinity chromatography.[6] This involves immobilizing LK on a solid support and using it as bait to "capture" binding proteins from a biological sample.
Protocol: Preparation of an LK-Affinity Column Adapted from Hensley et al., 2010.[6]
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Matrix Selection: A commercially available resin with primary amine groups, such as diaminodipropylamine (DADPA)-agarose, is used as the solid support.
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Immobilization Chemistry (Mannich Reaction):
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Lanthionine ketimine is conjugated to the amine groups of the agarose (B213101) resin.
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The reaction is expected to proceed via the enamine tautomer of LK, which reacts with formaldehyde (B43269) and the primary amine on the resin to form a stable covalent bond.[5]
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Washing and Equilibration: The resin is washed extensively to remove any non-covalently bound LK. It is then equilibrated with a suitable buffer for protein binding experiments.
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Application and Elution: A brain lysate is passed over the column. Proteins that bind to LK are retained. After washing away non-specific binders, the captured proteins are eluted for identification by mass spectrometry.
Biological Role and Signaling
While the full scope of LK's function is still under investigation, research has revealed its involvement in key neuronal processes. A primary binding partner for LK is the Collapsin Response Mediator Protein-2 (CRMP2), a protein integral to microtubule dynamics, axonal transport, and neurite growth.[1][7][8]
The interaction with CRMP2 is believed to mediate many of LK's observed effects:
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Neuroprotection: LKE protects neurons against oxidative stress.[6]
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Anti-inflammation: LKE can suppress the activation of microglia, the resident immune cells of the brain.[1][9]
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Autophagy Stimulation: LKE has been shown to stimulate autophagy, a cellular recycling process, by acting on the mTORC1 pathway.[4][10] This is significant as dysfunctional autophagy is implicated in many neurodegenerative diseases.[10]
Conclusion
Lanthionine ketimine has transitioned from a chemical curiosity found in patients with a rare metabolic disorder to a significant endogenous neuromodulator. Its origin is firmly linked to an alternative branch of the transsulfuration pathway, involving the enzymes CβS and GTK. The ability of its synthetic analogs to modulate critical cellular pathways like autophagy and CRMP2 signaling underscores its potential as a lead compound for the development of novel therapeutics targeting a range of neurodegenerative and neuroinflammatory diseases. Further research into its precise biological targets and mechanisms of action will continue to be a priority for drug development professionals.
References
- 1. Lanthionine ketimine - Wikipedia [en.wikipedia.org]
- 2. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: Lanthionine Ketimine and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A derivative of the brain metabolite lanthionine ketimine improves cognition and diminishes pathology in the 3 × Tg-AD mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sulfur Metabolite Lanthionine: Evidence for a Role as a Novel Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic Identification of Binding Partners for the Brain Metabolite Lanthionine Ketimine (LK) and Documentation of LK Effects on Microglia and Motoneuron Cell Cultures | Journal of Neuroscience [jneurosci.org]
- 7. Lanthionine ketimine ester provides benefit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lanthionine ketimine ethyl ester partially rescues neurodevelopmental defects in unc-33 (DPYSL2/CRMP2) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lanthionine ketimine ester improves outcome in an MPTP-induced mouse model of Parkinson's disease via suppressions of CRMP2 phosphorylation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cell-penetrating ester of the neural metabolite lanthionine ketimine stimulates autophagy through the mTORC1 pathway: Evidence for a mechanism of action with pharmacological implications for neurodegenerative pathologies - PMC [pmc.ncbi.nlm.nih.gov]
